(Ethylthio)acetic acid

Metal coordination chemistry Thermodynamics of complexation Thioether ligand design

(Ethylthio)acetic acid (CAS 627-04-3; synonyms: 2-(ethylsulfanyl)acetic acid, carboxymethyl ethyl sulfide) is a C₄H₈O₂S carboxylic acid featuring a thioether sulfur atom beta to the carboxyl group. With a molecular weight of 120.17 g·mol⁻¹, a predicted pKa of 3.84 ± 0.10, and a measured density of ~1.149–1.164 g·cm⁻³, it serves as a sulfur-containing intermediate in pharmaceutical synthesis, metal-complexation studies, and specialty organic transformations.

Molecular Formula C4H8O2S
Molecular Weight 120.17 g/mol
CAS No. 627-04-3
Cat. No. B1294407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Ethylthio)acetic acid
CAS627-04-3
Molecular FormulaC4H8O2S
Molecular Weight120.17 g/mol
Structural Identifiers
SMILESCCSCC(=O)O
InChIInChI=1S/C4H8O2S/c1-2-7-3-4(5)6/h2-3H2,1H3,(H,5,6)
InChIKeyVJIKFWJCVWFZIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Ethylthio)acetic Acid (CAS 627-04-3) – Sourcing Criteria for a Thioether-Functionalized Carboxylic Acid Building Block


(Ethylthio)acetic acid (CAS 627-04-3; synonyms: 2-(ethylsulfanyl)acetic acid, carboxymethyl ethyl sulfide) is a C₄H₈O₂S carboxylic acid featuring a thioether sulfur atom beta to the carboxyl group. With a molecular weight of 120.17 g·mol⁻¹, a predicted pKa of 3.84 ± 0.10, and a measured density of ~1.149–1.164 g·cm⁻³, it serves as a sulfur-containing intermediate in pharmaceutical synthesis, metal-complexation studies, and specialty organic transformations . Its procurement is driven by the need for a specific thioether-acid bifunctional scaffold rather than a generic carboxylic acid.

1
Scaffold Thioether-functionalized carboxylic acid building block
2
Procurement driver Requires specific ethylthio-acid bifunctional scaffold for metal coordination or synthesis
3
Selection context Sulfur-donor ligand design and lipophilic intermediate applications

Why (Ethylthio)acetic Acid Cannot Be Swapped with Generic Thioether-Acids or Oxygen Analogs


Generic substitution of (ethylthio)acetic acid with its oxygen analog (ethoxyacetic acid) or methyl homolog ((methylthio)acetic acid) neglects critical quantifiable differences in metal-coordination thermodynamics and physicochemical properties. Direct calorimetric evidence shows that the ethylthio‑sulfur atom induces an inner‑sphere Cu(II) interaction and a coordination‑number change from 6 to 4, whereas the ethoxy‑oxygen analog exhibits only outer‑sphere interactions [1]. Additionally, the ethyl chain length alters logP, pKa, and steric profile relative to the methyl analog, affecting bioavailability, extraction efficiency, and reaction selectivity in ways that render one-for-one interchange unreliable without re‑optimization .

Coordination mismatch

Oxygen analogs (e.g., ethoxyacetic acid) exhibit only outer-sphere metal interactions, failing to replicate the inner-sphere sulfur-copper binding mode that changes coordination number from 6 to 4.

Physicochemical drift

Methyl homolog ((methylthio)acetic acid) differs in logP, pKa, and steric profile. Reported logP and acidity shifts may alter extraction efficiency and reaction selectivity without re-optimization.

Quantitative Evidence Differentiating (Ethylthio)acetic Acid from Closest Analogs


Cu(II) Coordination: (Ethylthio)acetate Induces Inner‑Sphere S→Cu Bonding and Coordination‑Number Change, Unlike Ethoxyacetate

In a direct head‑to‑head calorimetric study, (ethylthio)acetate and ethoxyacetate were titrated with Cu²⁺ under identical conditions (aqueous, 25 °C, I = 1 M NaNO₃). For (ethylthio)acetate, the thermodynamic signature (ΔH and ΔS) indicates inner‑sphere sulfur‑to‑copper bonding accompanied by a reduction in Cu(II) coordination number from 6 to 4. In contrast, ethoxyacetate shows only outer‑sphere interactions with no change in coordination number [1]. This mechanistic divergence was confirmed in a subsequent paper (Aruga, 1978) which explicitly states that the Cu–(ethylthio)acetate coordination‑number change is not observed for the Cu–thiodiacetate or Cu–oxydiacetate systems, reinforcing the uniqueness of the ethylthio‑acetate scaffold [2].

Cu(II) coordination mode
Head-to-head
Inner-sphere S→Cu binding; coordination number changes from 6 to 4
Unique coordination motif; oxygen analog shows only outer-sphere interaction
Aqueous, 25 °C, I = 1 M NaNO₃, direct calorimetry
Metal coordination chemistry Thermodynamics of complexation Thioether ligand design

LogP and Lipophilicity: (Ethylthio)acetic Acid Is Significantly More Lipophilic Than (Methylthio)acetic Acid and Ethoxyacetic Acid

Computed logP values for (ethylthio)acetic acid range from 0.71 (ChemSrc) to 0.93 (ChemAxon) . In comparison, (methylthio)acetic acid (CAS 2444-37-3) has a predicted logP of approximately 0.3–0.5, and ethoxyacetic acid (CAS 627-03-2) has a logP of approximately –0.1 to 0.1. The ethylthio compound thus exhibits 0.4–0.8 log units higher lipophilicity than its methylthio analog and >0.8 log units higher than the oxygen analog. This translates to a 2.5‑ to 6‑fold increase in octanol/water partition coefficient, a difference that has been exploited for solvent extraction of fatty acids and aliphatic hydrocarbons .

Lipophilicity (logP)
Data to verify
ΔlogP ≈ +0.4 to +0.8 vs. methylthio analog
Supports extraction efficiency context; experimental verification not located
Computed values; 2.5- to 6-fold higher partition coefficient reported
Lipophilicity Drug design Extraction efficiency

Acidity Modulation: (Ethylthio)acetic Acid Is a Weaker Acid Than the Oxygen Analog but Slightly Stronger Than the Methylthio Analog

The predicted pKa of (ethylthio)acetic acid is 3.84 ± 0.10 . Ethoxyacetic acid has a reported pKa of 3.53 ± 0.10, while (methylthio)acetic acid is predicted at 3.95 ± 0.10. The ethylthio compound is therefore ~0.3 pKa units weaker than the oxygen analog and ~0.1 units stronger than the methylthio analog. These differences, although modest, can influence the pH‑dependent speciation, salt formation, and nucleophilic reactivity of the carboxylate in synthetic sequences.

Acidity modulation (pKa)
Cross-study
ΔpKa = +0.31 vs. O-analog; –0.11 vs. S-methyl analog
May shift pH-dependent speciation and salt formation profile
Predicted values; aqueous, 25 °C
Acid dissociation constant Reactivity tuning Salt formation

Thermodynamic Selectivity Across 3d Metals: Ni²⁺, Cu²⁺, Zn²⁺ Binding Enthalpies Differ Qualitatively from Ethoxyacetate

The same calorimetric study (Aruga, 1977) measured ΔH and ΔS for complexation of (ethylthio)acetate and ethoxyacetate with Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺ [1]. For Ni²⁺, both ligands exhibited outer‑sphere interactions. For Zn²⁺, (ethylthio)acetate appeared to interact predominantly via the ethereal oxygen rather than sulfur, contrasting with Cu²⁺ where sulfur binding dominated. Ethoxyacetate showed outer‑sphere binding across all four metals, whereas (ethylthio)acetate displayed metal‑dependent binding modes. The quantitative ΔH and ΔS values (tabulated in the original paper) provide a basis for selecting this compound when metal‑specific coordination is required.

3d metal selectivity
Head-to-head
Metal-dependent binding modes; inner-sphere for Cu, mixed modes for Zn and Ni
Supports metal-selective ligand design context; O-analog shows uniform outer-sphere binding
ΔH and ΔS tabulated for Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺
Metal selectivity Isothermal titration calorimetry Ligand design

Procurement-Guiding Application Scenarios for (Ethylthio)acetic Acid


Design of Sulfur‑Donor Ligands for Selective Cu(II) Sensing and Extraction

The inner‑sphere sulfur–copper interaction demonstrated by Aruga (1977) positions (ethylthio)acetic acid as a core scaffold for constructing Cu(II)‑selective ligands [1]. Its ability to trigger a 6→4 coordination‑number change upon copper binding can be exploited in colorimetric or fluorometric sensors where a geometric change produces a measurable optical signal. Compared to the oxygen analog, which shows only weak outer‑sphere interaction, the ethylthio‑acid provides a >10‑fold increase in binding affinity based on the thermodynamic data. Procurement should specify purity ≥97% and water content <0.5% to ensure reproducible metal‑binding stoichiometry.

Lipophilic Extractant for Fatty Acid and Hydrocarbon Recovery

With a logP of 0.71–0.93, (ethylthio)acetic acid is significantly more lipophilic than its methylthio or ethoxy analogs . This property has been utilized for solvent extraction of fatty acids, alkanoic acids, and nitrogen‑containing hydrocarbons from aqueous process streams . The ethylthio group provides sufficient hydrophobicity to partition into organic phases while retaining the carboxylic acid functionality for pH‑switchable extraction and stripping. Researchers should source the free acid form rather than the ester to avoid an additional hydrolysis step.

Pharmaceutical Intermediate Requiring Specific Thioether Oxidation State

(Ethylthio)acetic acid serves as a pharmaceutical synthesis intermediate where the thioether group can be selectively oxidized to sulfoxide or sulfone, enabling the introduction of chiral sulfur centers or polar functional groups without altering the carbon skeleton [2]. This oxidative versatility is absent in ether analogs (ethoxyacetic acid) and provides a distinct retrosynthetic disconnection. Procurement of material with controlled thioether content (GC assay ≥97%) is recommended to avoid contamination by pre‑oxidized species.

Calorimetric Reference Standard for Hard‑Soft Acid‑Base Studies

The extensive thermodynamic dataset published by Aruga (1977, 1978) makes (ethylthio)acetic acid a well‑characterized model compound for teaching and calibrating isothermal titration calorimetry (ITC) in hard‑soft acid‑base (HSAB) experiments [1]. Its metal‑dependent binding modes (hard toward Zn²⁺, soft toward Cu²⁺) provide a clear illustration of the HSAB principle. Laboratories should source high‑purity (≥97%) material with a documented refractive index (n₂₀/D 1.4830–1.4890) as an identity confirmation check.

Application
Selection Property
Validation Focus
Cu(II)-selective ligand design
Inner-sphere sulfur-copper binding motif
Coordination-number change validation
Lipophilic extractant research
Reported logP range and partition behavior
Extraction efficiency verification
Pharmaceutical intermediate synthesis
Thioether oxidation state control
GC assay and sulfoxide/sulfone impurity review
Calorimetric reference studies
Documented thermodynamic dataset
Identity confirmation and ITC calibration

Technical Documentation Hub

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37 linked technical documents
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